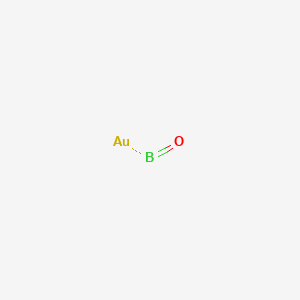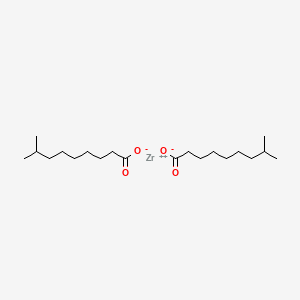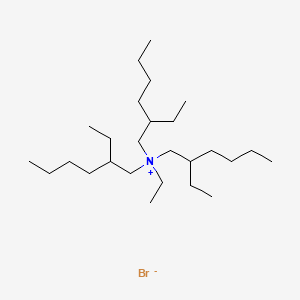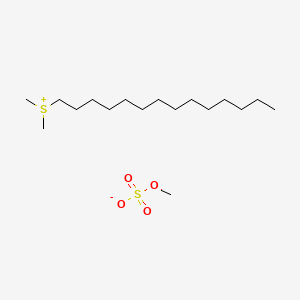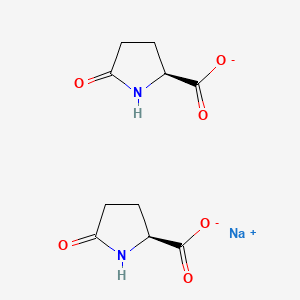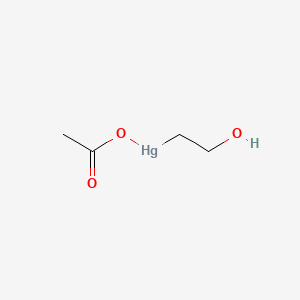
Mercury, (acetato-O)(2-hydroxyethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mercury, (acetato-O)(2-hydroxyethyl)- is a chemical compound that features mercury coordinated with an acetate group and a 2-hydroxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Mercury, (acetato-O)(2-hydroxyethyl)- typically involves the reaction of mercury salts with acetic acid and 2-hydroxyethanol. The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using mercury acetate and 2-hydroxyethanol under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Types of Reactions:
Oxidation: Mercury, (acetato-O)(2-hydroxyethyl)- can undergo oxidation reactions, where the mercury center is oxidized to higher oxidation states.
Reduction: The compound can also be reduced, typically using reducing agents like sodium borohydride.
Substitution: Substitution reactions may occur, where the acetate or 2-hydroxyethyl groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Sodium borohydride and other hydride donors are frequently used.
Substitution: Various nucleophiles can be employed under appropriate conditions to achieve substitution.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) compounds, while reduction may produce elemental mercury or mercury(I) compounds.
Wissenschaftliche Forschungsanwendungen
Mercury, (acetato-O)(2-hydroxyethyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism by which Mercury, (acetato-O)(2-hydroxyethyl)- exerts its effects involves the coordination of the mercury center with target molecules. This coordination can disrupt normal biological processes, leading to various effects. The molecular targets include enzymes and other proteins, and the pathways involved often relate to oxidative stress and cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Mercury(II) acetate: Similar in structure but lacks the 2-hydroxyethyl group.
Mercury(II) chloride: Another mercury compound with different ligands.
Methylmercury: An organic mercury compound with distinct biological effects.
Uniqueness: Mercury, (acetato-O)(2-hydroxyethyl)- is unique due to the presence of both acetate and 2-hydroxyethyl groups, which confer specific chemical properties and reactivity. This makes it distinct from other mercury compounds and useful in specialized applications.
Eigenschaften
CAS-Nummer |
4665-55-8 |
|---|---|
Molekularformel |
C4H8HgO3 |
Molekulargewicht |
304.70 g/mol |
IUPAC-Name |
acetyloxy(2-hydroxyethyl)mercury |
InChI |
InChI=1S/C2H4O2.C2H5O.Hg/c1-2(3)4;1-2-3;/h1H3,(H,3,4);3H,1-2H2;/q;;+1/p-1 |
InChI-Schlüssel |
HAUCHNGBIDEBOQ-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)O[Hg]CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



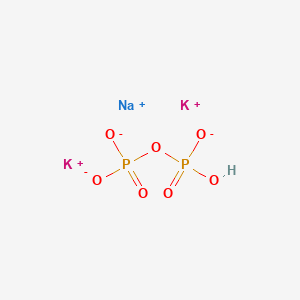

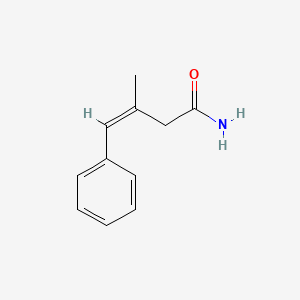
![1-Bis[(methylcarbamothioylamino)carbamoylamino]phosphoryl-3-(methylcarbamothioylamino)urea](/img/structure/B12658149.png)
